[4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone
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Overview
Description
[4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone is a chemical compound with the molecular formula C15H15NO. It is also known by other names such as Benzophenone, 4-(dimethylamino)- and p-Dimethylaminobenzophenone . This compound is characterized by the presence of a dimethylamino group and a propan-2-yl group attached to a phenyl ring, making it a derivative of benzophenone.
Preparation Methods
The synthesis of [4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone typically involves the reaction of 4-dimethylaminobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
[4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Scientific Research Applications
This compound has several applications in scientific research:
Biology: It serves as a probe in fluorescence microscopy for studying cellular structures and dynamics.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism of action of [4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone involves its ability to absorb light and generate reactive species such as free radicals. These reactive species can initiate polymerization reactions or induce cellular damage in photodynamic therapy. The molecular targets include cellular components like DNA and proteins, leading to their modification or degradation .
Comparison with Similar Compounds
Similar compounds to [4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone include:
Benzophenone: Lacks the dimethylamino and propan-2-yl groups, making it less effective as a photoinitiator.
Michler’s ketone: Contains two dimethylamino groups, enhancing its photoinitiating properties but also increasing its toxicity.
4,4’-Bis(dimethylamino)benzophenone: Similar structure but with additional dimethylamino groups, used in similar applications but with different reactivity and properties.
Properties
CAS No. |
82992-78-7 |
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Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
[4-(dimethylamino)phenyl]-(4-propan-2-ylphenyl)methanone |
InChI |
InChI=1S/C18H21NO/c1-13(2)14-5-7-15(8-6-14)18(20)16-9-11-17(12-10-16)19(3)4/h5-13H,1-4H3 |
InChI Key |
ZPXAOBFFZOCCPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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